molecular formula C12H16N2O3S2 B2696486 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 618081-00-8

2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2696486
CAS No.: 618081-00-8
M. Wt: 300.39
InChI Key: VSYWXZHKEIDEDF-UHFFFAOYSA-N
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Description

Thiophene-based compounds are renowned for diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties . The target molecule features a 1,1-dioxidotetrahydrothiophen-3-yl substituent, a sulfone group that distinguishes it from analogous structures.

Properties

IUPAC Name

2-amino-N-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c13-11-10(8-2-1-3-9(8)18-11)12(15)14-7-4-5-19(16,17)6-7/h7H,1-6,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYWXZHKEIDEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H12N2O2SC_{10}H_{12}N_2O_2S, and it features a unique bicyclic structure that includes both thiophene and cyclopentane rings. The presence of an amino group and a carboxamide moiety contributes to its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to This compound may act through various biological pathways:

  • GIRK Channel Activation : A study highlighted the role of related compounds as activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels are crucial in regulating neuronal excitability and cardiac function .
  • Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting enzymes like LpxC, which is involved in lipid biosynthesis in bacteria. This inhibition could lead to antibacterial effects .
  • Cellular Effects : The compound's structural features suggest potential interactions with cellular receptors or enzymes that could modulate various signaling pathways, although specific interactions for this compound require further investigation.

Biological Activity Data

The following table summarizes key biological activities reported for related compounds:

Activity TypeRelated CompoundObserved EffectReference
GIRK Channel ActivationN-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamidePotent activation with nanomolar potency
Enzyme InhibitionVarious derivativesInhibition of LpxC leading to antibacterial effects
Cytotoxicity5,6-Dihydro-4H-cyclopenta[b]thiophene derivativesInduced apoptosis in cancer cell lines

Case Studies

Several studies have explored the biological effects of compounds structurally related to This compound :

  • GIRK Channel Study : In a study focusing on GIRK channel activators, compounds were tested for their ability to enhance potassium ion conductance in neuronal cells. The results indicated significant increases in conductance and suggested therapeutic potential for neurological disorders .
  • Antibacterial Activity : Another study evaluated the antibacterial properties of similar compounds against various bacterial strains. Results demonstrated effective inhibition of growth, supporting the hypothesis that these compounds can serve as leads for new antibiotics .
  • Cancer Cell Line Testing : Research examining the cytotoxic effects on cancer cell lines revealed that certain derivatives caused significant apoptosis, indicating potential applications in cancer therapy .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. For instance, analogues of similar thiophene derivatives have been synthesized and tested for their ability to inhibit the influenza virus polymerase complex. One specific analogue demonstrated an IC50 value of 25.4 µM against the PA-PB1 complex formation, indicating its efficacy in reducing viral replication in vitro .

Table 1: Antiviral Activity of Thiophene Derivatives

CompoundTargetIC50 (µM)EC50 (µM)Cytotoxicity CC50 (µM)
Compound 1PA-PB1 complex25.4 ± 3.9100>250
Compound 2Influenza A31.4 ± 4.2--

Potassium Channel Activation

Another prominent application is the activation of G protein-gated inwardly rectifying potassium channels (GIRK). Compounds derived from the structure of 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have shown nanomolar potency as GIRK1/2 channel activators. These findings suggest a promising therapeutic role in managing conditions like cardiac arrhythmias and neurological disorders .

Table 2: GIRK Channel Activation Potency

CompoundGIRK Activation Potency (nM)Metabolic Stability
Compound A<10 nMHigh
Compound B<20 nMModerate

Anticancer Properties

The anticancer potential of thiophene derivatives has been extensively studied. For example, compounds featuring the cyclopenta[b]thiophene scaffold exhibited significant antiproliferative activity against various cancer cell lines with GI50 values in the submicromolar range. Notably, one compound demonstrated a GI50 value of 0.69 µM against CAKI-1 cells, showcasing its potential as a chemotherapeutic agent .

Table 3: Anticancer Activity of Cyclopenta[b]thiophene Derivatives

CompoundCell LineGI50 (µM)LC50 (µM)
Compound CA5492.01>100
Compound DT47D0.362>100

Synthesis and Structural Optimization

The synthesis of This compound and its analogues typically involves multi-step organic reactions that optimize structural features for enhanced biological activity. Techniques such as modular synthesis allow for diverse substitution patterns on both the thiophene scaffold and the carboxamide moiety, facilitating the discovery of more potent derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Variations

The key distinction lies in the substituent attached to the carboxamide nitrogen. A comparative overview is provided in Table 1 :

Compound Name Substituent Group Key Structural Features Reference
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl Sulfone group (oxidized sulfur), cyclic tetrahydrothiophene ring
2-Amino-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide o-Tolyl Aromatic methyl-substituted phenyl group
2-Amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-Methoxyphenyl Methoxy-substituted phenyl group (electron-donating)
2-Amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Phenyl Unsubstituted phenyl group
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-... Tetrahydrofuranmethyl + Isoindole dione Bulky isoindole dione acetyl group; tetrahydrofuran-derived side chain
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido Thiourea linkage with phenyl group

Table 1 : Structural comparison of the target compound with analogs. The sulfone group in the target may confer enhanced polarity and oxidative stability compared to aryl or alkyl substituents.

Pharmacological and Commercial Relevance

  • Antimicrobial Activity : Thioureido derivatives exhibit antifungal and antibacterial properties, attributed to the thiourea moiety’s interaction with microbial enzymes .

Hypothesized Advantages of the Target Compound

The sulfone group in the target molecule may:

  • Improve metabolic stability by resisting cytochrome P450-mediated oxidation.
  • Enhance water solubility compared to non-polar aryl substituents (e.g., phenyl or o-tolyl groups).
  • Modify receptor-binding affinity due to its electron-withdrawing nature.

However, the absence of direct pharmacological data necessitates further experimental validation.

Q & A

Q. What are the key considerations for synthesizing 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?

The synthesis typically involves refluxing 2-amino-substituted thiophene derivatives with appropriate aldehydes/ketones in ethanol under acidic conditions (e.g., glacial acetic acid). Reaction monitoring via TLC and purification through recrystallization or reverse-phase HPLC is critical to ensure purity. For example, analogous compounds are synthesized by condensing intermediates with aryl aldehydes/ketones under reflux for 5 hours, followed by cooling and recrystallization .

Q. How are structural and purity characteristics validated for this compound?

Full characterization includes:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular integrity.
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH/OH stretches).
  • Mass spectrometry (LC-MS/HRMS) for molecular weight verification.
  • Melting point analysis to assess purity (e.g., compounds with >95% purity show sharp melting points within 1–2°C ranges) .

Q. What biological activities are associated with structurally similar thiophene derivatives?

Analogous 2-amino-thiophene carboxamides exhibit antifungal, antibacterial, and anticonvulsant activities. For instance, Schiff bases of 2-amino-thiophenes show anticonvulsant effects via GABA receptor modulation, while thioureido derivatives demonstrate activity against Staphylococcus aureus and Candida albicans .

Q. How is the compound’s stability assessed under experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to evaluate thermal decomposition.
  • HPLC monitoring of degradation products in buffer solutions (pH 4–9) over 24–72 hours.
  • Light exposure tests to assess photolytic stability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or activity of this compound?

  • Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity.
  • Molecular docking identifies potential binding modes with biological targets (e.g., enzymes involved in bacterial cell wall synthesis).
  • QSAR models correlate structural features (e.g., electron-withdrawing groups on the tetrahydrothiophene ring) with bioactivity .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Dose-response curves clarify whether discrepancies arise from concentration-dependent effects.
  • Metabolic stability assays (e.g., liver microsome testing) identify if rapid degradation reduces observed in vitro activity.
  • Crystallographic studies resolve stereochemical ambiguities affecting target interactions .

Q. How are structure-activity relationships (SAR) systematically investigated?

  • Analog synthesis : Modify substituents (e.g., cyclohexyl vs. phenyl groups) and assess changes in bioactivity.
  • Pharmacophore mapping : Identify critical functional groups (e.g., the sulfone group’s role in solubility and target binding).
  • Statistical analysis : Use multivariate regression to quantify contributions of lipophilicity (logP) and steric effects .

Q. What advanced techniques improve yield and scalability of the synthesis?

  • Flow chemistry : Enhances reaction control and reduces byproducts in continuous systems.
  • Microwave-assisted synthesis : Accelerates reaction times (e.g., from 5 hours to 30 minutes) while maintaining yields.
  • Machine learning : Optimizes reaction parameters (e.g., solvent choice, temperature) using historical data .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Analogous Compounds

Functional GroupIR Absorption (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C=O (amide)1680–1700165–170
NH (amide)3300–34008.5–9.5 (broad)
Cyclopentane protons1.8–2.5 (m, 4H)25–35 (CH₂), 40–45 (C)

Q. Table 2: Bioactivity of Structural Analogs

CompoundAntibacterial (MIC, µg/mL)Antifungal (MIC, µg/mL)Target Mechanism
Thioureido derivative2.5 (S. aureus)5.0 (C. albicans)Cell wall synthesis
Schiff base analog10.0 (E. coli)GABA receptor modulation

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